molecular formula C7H5ClN2 B13985836 3-Chloropyrrolo[1,2-b]pyridazine

3-Chloropyrrolo[1,2-b]pyridazine

Cat. No.: B13985836
M. Wt: 152.58 g/mol
InChI Key: ZBDQZLUJMOCNAG-UHFFFAOYSA-N
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Description

3-Chloropyrrolo[1,2-b]pyridazine is a versatile fused heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and materials science research. The pyrrolo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery, known for its planar conformation and significant π-π stacking interactions, which are crucial for binding to biological targets and for applications in organic electronics . In pharmaceutical research, this scaffold demonstrates notable biological activities. Recent studies highlight that pyrrolo[1,2-b]pyridazine derivatives exhibit potent, dose-dependent cytotoxic activity against several human adenocarcinoma cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancers . The chloro substituent at the 3-position makes this compound a particularly valuable electrophile for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic aromatic substitution, allowing researchers to rapidly generate diverse libraries for structure-activity relationship (SAR) studies . Beyond its application in life sciences, the inherent planarity and extended π-system of the pyrrolo[1,2-b]pyridazine core make it a promising candidate for the development of organic optical materials and fluorescent compounds . For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

3-chloropyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C7H5ClN2/c8-6-4-7-2-1-3-10(7)9-5-6/h1-5H

InChI Key

ZBDQZLUJMOCNAG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Synthesis via 1,3-Dipolar Cycloaddition Reactions

One of the prominent approaches to synthesize pyrrolo[1,2-b]pyridazine derivatives, including this compound, is the 1,3-dipolar cycloaddition of mesoionic compounds (münchnones) with acetylenic dipolarophiles.

  • Starting Materials: 3(2H)-pyridazinone acids are first prepared by alkaline hydrolysis of corresponding esters, followed by acidification.
  • Mesoionic Intermediate Formation: These acids react with acetic anhydride to generate bicyclic mesoionic oxazolo-pyridazinones in situ.
  • Cycloaddition Step: The mesoionic 1,3-dipoles undergo regioselective 3 + 2 cycloaddition with methyl or ethyl propiolate, yielding pyrrolo[1,2-b]pyridazine derivatives with ester substituents at the 5-position.
  • Yields: The yields for these cycloaddition products range from 41% to 52%.

Key Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
Hydrolysis of esters Alkaline hydrolysis, acidification 87-90 Formation of pyridazinone acids
Mesoionic intermediate Acetic anhydride, 90 °C, 3-4 h In situ Simultaneous dehydration and cyclization
Cycloaddition with propiolate Mesoionic 1,3-dipoles + methyl/ethyl propiolate 41-52 Regioselective formation of pyrrolo[1,2-b]pyridazines

This method is supported by spectroscopic data (NMR, IR) and X-ray crystallography confirming the structure and regioselectivity of the products.

Synthesis from 3-Chloropyridazines via Sonogashira Coupling

Another effective method involves the use of 3-chloropyridazines as starting materials, which undergo palladium-catalyzed Sonogashira cross-coupling reactions:

  • Step 1: The 3-chloropyridazine is alkynylated at the C-3 position using propargyl alcohol in the presence of Pd(PPh3)Cl2 and CuI catalysts.
  • Step 2: The alkynylated intermediate undergoes condensation with dialkyl amines, followed by cyclization to form pyrrolo[1,2-b]pyridazine derivatives.
  • Yields: The yields for these pyrrolopyridazine derivatives vary between 13% and 49%, depending on substituents.

Reaction Scheme Highlights:

Stage Reagents/Conditions Yield (%) Remarks
Sonogashira coupling Pd(PPh3)Cl2, CuI, propargyl alcohol Variable Alkynylation of 3-chloropyridazine
Cyclization Dialkyl amines, basic conditions 13-49 Formation of pyrrolo[1,2-b]pyridazines

This method is particularly useful for introducing dialkylamino substituents at the 7-position of the pyrrolo[1,2-b]pyridazine core.

Condensation and Cyclization Approaches

Other methods include:

These approaches, while less direct for this compound specifically, provide useful synthetic routes for substituted derivatives.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Limitations
1,3-Dipolar Cycloaddition 3(2H)-pyridazinone acids + propiolate esters Acetic anhydride, 90 °C, 3-4 h 41-52 Regioselective, well-characterized Requires preparation of acids
Sonogashira Coupling 3-Chloropyridazines + propargyl alcohol Pd(PPh3)Cl2, CuI, dialkyl amines 13-49 Versatile substitution patterns Moderate yields, multi-step
Condensation/Cyclization 1-Aminopyrrole derivatives + ketones Carbamate intermediates, hydrazine Variable Access to diverse derivatives Less direct for 3-chloro derivatives

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of halogenated pyridazines with different functional groups.

Scientific Research Applications

3-Chloropyrrolo[1,2-b]pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloropyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Differences :

  • Ring Systems : Pyrrolo derivatives contain a five-membered pyrrole, while imidazo and triazolo analogs incorporate nitrogen-rich imidazole or triazole rings.
  • Substituent Positioning : Chlorine at position 3 in pyrrolo derivatives contrasts with position 6 in imidazo analogs, affecting electronic properties and binding interactions .

Mechanistic Insights :

  • Pyrrolo Derivatives : Position 2 substituents (e.g., 4-chlorophenyl) enhance tubulin-binding affinity, critical for antiproliferative effects .
  • Imidazo Derivatives : Optimization at positions 3 and 6 improves IKKβ and Haspin inhibition, with high kinase selectivity .

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